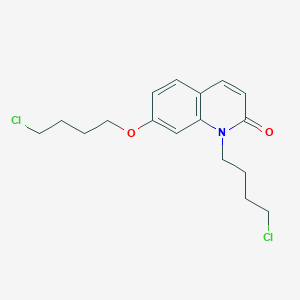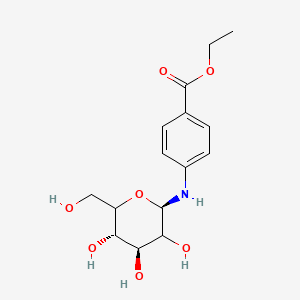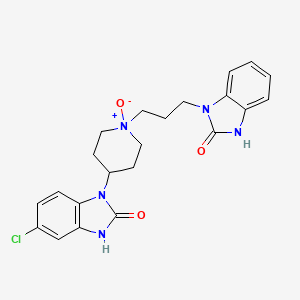
Dompéridone, impureté C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Domperidone Impurity C is a process-related impurity of domperidone, a well-known antidopaminergic agent. Domperidone is primarily used as an antiemetic to prevent nausea and vomiting, and as a prokinetic agent to enhance gastrointestinal motility .
Applications De Recherche Scientifique
Domperidone Impurity C is primarily studied in the context of pharmaceutical research to understand the stability and degradation pathways of domperidone. It is used to develop and validate analytical methods for the detection and quantification of impurities in domperidone formulations . Additionally, it serves as a reference standard in stability studies to ensure the safety and efficacy of domperidone-containing medications .
Méthodes De Préparation
Domperidone Impurity C can be synthesized through various synthetic routes. One common method involves the coupling reaction of two benzimidazolone derivatives. Intermediate 1 is prepared by cyclizing o-phenylenediamine with carbonyl reagents, followed by coupling with 1,3-dihalopropane. Intermediate 2 is synthesized by coupling substituted nitrobenzene with 4-aminopiperidine, followed by reduction and cyclization . Industrial production methods often involve optimizing these synthetic routes to minimize the formation of impurities and maximize yield.
Analyse Des Réactions Chimiques
Domperidone Impurity C undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction . Major products formed from these reactions include various benzimidazolone derivatives, which can be isolated and characterized using techniques like high-performance liquid chromatography and nuclear magnetic resonance spectroscopy .
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Domperidone Impurity C can be compared with other process-related impurities of domperidone, such as DP-ISO1 and DP-ISO2. These impurities are formed under different stress conditions, such as acid-mediated hydrolysis and peroxide-mediated oxidation . While all these impurities share a common benzimidazolone core structure, Domperidone Impurity C is unique due to its specific substitution pattern and the presence of an oxide group .
Similar Compounds
- DP-ISO1: Formed during acid-mediated hydrolysis of domperidone.
- DP-ISO2: Another product of acid-mediated hydrolysis.
- DP-OX: Formed during peroxide-mediated oxidation of domperidone .
Domperidone Impurity C’s unique structure and formation conditions make it an important compound for understanding the stability and degradation of domperidone in pharmaceutical formulations.
Propriétés
IUPAC Name |
6-chloro-3-[1-oxido-1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-1-ium-4-yl]-1H-benzimidazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O3/c23-15-6-7-20-18(14-15)25-22(30)27(20)16-8-12-28(31,13-9-16)11-3-10-26-19-5-2-1-4-17(19)24-21(26)29/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXNVTGQTMNCFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+](CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)(CCCN4C5=CC=CC=C5NC4=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

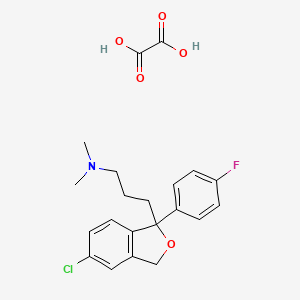
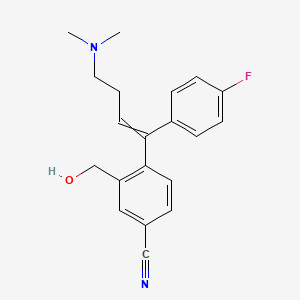
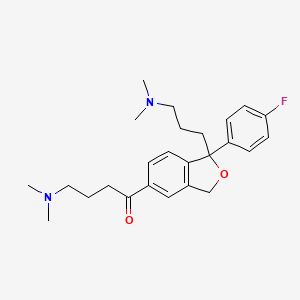
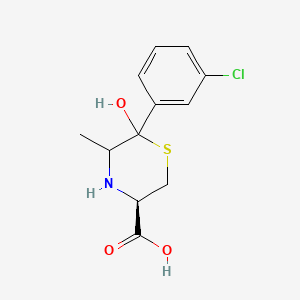
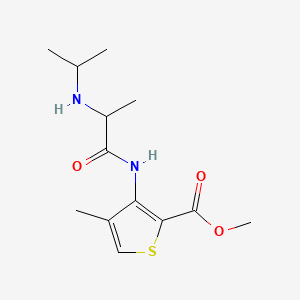
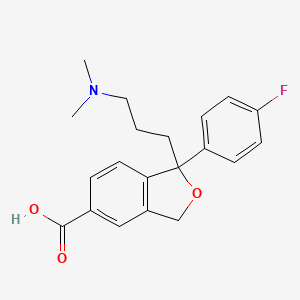
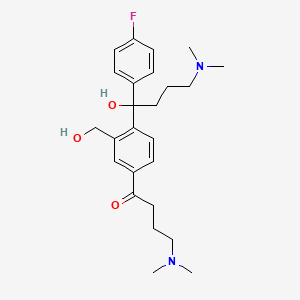
![5-[3-(Dimethylamino)propylidene]-5H-dibenzo[a,d]cyclohepten-3-ol](/img/structure/B602197.png)
![[(3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azanium](/img/structure/B602198.png)
